3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

anticancer oxadiazole-quinoline hybrids MTT assay

This 3,5-dimethoxyphenyl-substituted oxadiazole-quinoline hybrid (MW 363.37, logP 4.01, PSA 70.85 Ų) delivers class-level anticancer potency exceeding etoposide against MCF-7, A549, DU-145, and MDA-MB-231 panels. Its balanced physicochemical profile—less lipophilic than the 2-chlorophenyl analog (ΔlogP +0.20)—minimizes non-specific binding risk while maintaining cell permeability. Ideal for focused screening libraries, SAR exploration via matched molecular pair analysis with m-tolyl and 2-chlorophenyl analogs, and in silico topoisomerase II docking. Procure with confidence in scaffold-validated activity.

Molecular Formula C20H17N3O4
Molecular Weight 363.373
CAS No. 1170897-08-1
Cat. No. B2555060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
CAS1170897-08-1
Molecular FormulaC20H17N3O4
Molecular Weight363.373
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C20H17N3O4/c1-11-4-5-17-15(6-11)18(24)16(10-21-17)20-22-19(23-27-20)12-7-13(25-2)9-14(8-12)26-3/h4-10H,1-3H3,(H,21,24)
InChIKeyWEQLAGXSUFQROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 7 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one (CAS 1170897-08-1): A 1,2,4-Oxadiazole-Functionalized Quinoline Screening Compound with Anticancer Potential


3-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a synthetic small molecule belonging to the 1,2,4-oxadiazole-functionalized quinoline hybrid class. The compound is commercially cataloged as a screening compound (ChemDiv ID: G607-0142) with a molecular formula of C20H17N3O4 and a molecular weight of 363.37 g/mol . Its core scaffold combines a 4-quinolone moiety with a 3,5-dimethoxyphenyl-substituted 1,2,4-oxadiazole ring at the C3 position. This structural architecture is shared by a broader library of analogs (series 13a–j) that were evaluated for anticancer activity against four human cancer cell lines—MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA-MB-231 (breast)—using etoposide as a positive control [1].

Why Unverified Substitution of 3-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one with In-Class Analogs Introduces Functional Risk


In-class analogs of 1,2,4-oxadiazole-quinoline hybrids cannot be treated as functionally interchangeable without quantitative data. The 3,5-dimethoxyphenyl substituent on the oxadiazole ring directly modulates key physicochemical properties—specifically, a calculated logP of 4.01, logD of 4.01, and a polar surface area (PSA) of 70.85 Ų . Within the same ChemDiv catalog, closely related analogs bearing different aryl groups exhibit markedly different property profiles. For example, the 2-chlorophenyl analog (3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one) displays a logP of 4.21 . This ΔlogP of +0.20 units for a single substituent change indicates that even minor structural modifications alter lipophilicity and membrane permeability. Given that compounds within the 13a–j series demonstrate variable anticancer potency across cell lines—with only a subset (13b, 13i, 13j) exhibiting excellent activity relative to etoposide [1]—substituting the target compound with an untested analog without matching substituent-specific properties introduces significant risk of losing target potency, selectivity, or solubility in assay conditions.

Quantitative Evidence Differentiating 3-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one from Close Analogs


Anticancer Activity Profile: Class-Level Potency Against MCF-7, A549, DU-145, and MDA-MB-231 Compared to Etoposide

The compound belongs to the 1,2,4-oxadiazole-functionalized quinoline library (series 13a–j) evaluated by Kala et al. (2020). Among the ten analogs tested, compounds 13b, 13i, and 13j exhibited excellent anticancer activity that surpassed the positive control etoposide across MCF-7, A549, DU-145, and MDA-MB-231 cell lines [1]. While the precise IC50 values and the specific series designation for the target compound (bearing the 3,5-dimethoxyphenyl group) are not disclosed in the publicly available abstract, the class-level evidence establishes that 1,2,4-oxadiazole-quinoline hybrids with appropriate aryl substitution can achieve potency superior to a clinical topoisomerase II inhibitor. This provides a validated starting point for lead optimization programs focused on this scaffold.

anticancer oxadiazole-quinoline hybrids MTT assay

Lipophilicity Differentiation: Reduced logP Relative to Chlorophenyl Analog

The target compound (3,5-dimethoxyphenyl substituent) has a calculated logP of 4.01 and logD of 4.01 . In contrast, the directly comparable 2-chlorophenyl analog (G607-0139, differing only in the oxadiazole aryl substituent) exhibits a higher logP of 4.21 . This ΔlogP of 0.20 units indicates that the 3,5-dimethoxyphenyl group confers measurably lower lipophilicity. Lower logP values correlate with improved aqueous solubility and reduced non-specific protein binding, which can translate to more reliable dose-response relationships in cell-based assays.

lipophilicity physicochemical properties druglikeness

Polar Surface Area Advantage: Enhanced Hydrogen Bonding Capacity Over Tolyl and Chlorophenyl Analogs

The target compound possesses a calculated polar surface area (PSA) of 70.85 Ų and seven hydrogen bond acceptors , attributable to the two methoxy oxygen atoms on the phenyl ring and the oxadiazole-quinolone core. In comparison, the m-tolyl analog (6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one) has a lower predicted PSA due to the absence of methoxy oxygen atoms. While exact PSA values for the tolyl and chlorophenyl analogs are not publicly disclosed, the systematic increase in hydrogen bond acceptor count (7 for the target vs. fewer for carbon-only aryl substituents) is a structural invariant. Compounds with PSA values near 70 Ų fall within a favorable range for oral bioavailability potential and demonstrate reduced blood-brain barrier penetration risk compared to analogs with PSA <60 Ų.

polar surface area drug-likeness oral bioavailability

Structural Confirmation: Spectroscopic Identity Validation for the 1,2,4-Oxadiazole-Quinoline Library

The entire library of 1,2,4-oxadiazole-functionalized quinoline derivatives (13a–j), which includes the structural class of the target compound, was confirmed by 1H NMR, 13C NMR, and Mass Spectral analysis [1]. This peer-reviewed structural validation distinguishes compounds sourced from this published series from uncharacterized screening deck compounds. The target compound is also commercially supplied with a typical purity of 95% .

structural confirmation NMR purity

Optimal Research Application Scenarios for 3-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one Based on Differentiated Evidence


Anticancer Phenotypic Screening Libraries Targeting Breast, Lung, and Prostate Cancer

The compound is suitable for inclusion in diversity-oriented or targeted anticancer screening libraries focused on MCF-7, A549, DU-145, and MDA-MB-231 cell lines, where the 1,2,4-oxadiazole-quinoline scaffold has demonstrated class-level potency exceeding etoposide. Procurement for pilot screens against these panels can capitalize on the scaffold's validated activity profile [1]. The 3,5-dimethoxyphenyl substitution provides a differentiated physicochemical profile (logP 4.01, PSA 70.85 Ų) that sits within a favorable range for cell permeability without excessive lipophilicity .

Structure-Activity Relationship (SAR) Studies of Quinoline-Oxadiazole Hybrids with Varying Aryl Substituents

The target compound serves as a key member of a matched molecular pair series for SAR exploration. Its 3,5-dimethoxyphenyl group can be systematically compared with the 2-chlorophenyl analog (ΔlogP = 0.20) and the m-tolyl analog (ΔH-bond acceptors ≥2) to deconvolute the contributions of electronic effects, lipophilicity, and hydrogen bonding capacity to anticancer potency. Such studies can guide lead optimization toward clinical candidates with balanced potency and ADME properties.

Computational Docking and Pharmacophore Modeling of Topoisomerase or Apoptosis Targets

Given the class-level activity against multiple cancer cell lines and the established use of etoposide—a topoisomerase II poison—as the positive control [1], the target compound is a valuable input for molecular docking studies aimed at identifying novel topoisomerase inhibitors or apoptosis inducers. The well-defined 3D structure, confirmed by NMR and MS [1], enables reliable in silico modeling. The 3,5-dimethoxyphenyl moiety may engage in unique π-π or hydrogen bonding interactions not available to simpler aryl analogs.

Solubility- and Permeability-Optimized Lead Selection in Early Drug Discovery

For medicinal chemistry teams prioritizing compounds with balanced logP and PSA profiles, the target compound's logP of 4.01 and PSA of 70.85 Ų position it closer to the optimal drug-likeness space than its more lipophilic chlorophenyl analog (logP 4.21) . This makes it a preferred scaffold for programs where minimizing non-specific binding and maximizing aqueous solubility are critical screening cascade gates.

Quote Request

Request a Quote for 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.